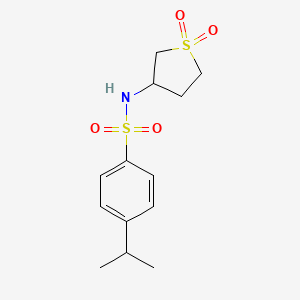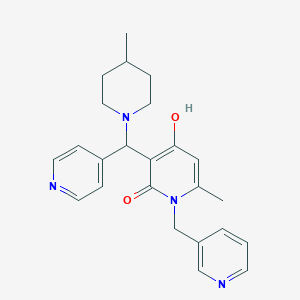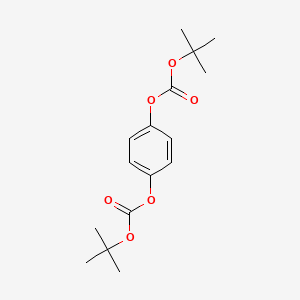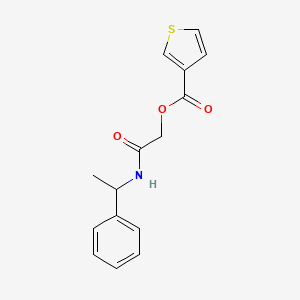
1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, also known as IMP-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have promising effects in various scientific research studies, particularly in the field of cancer research.
科学的研究の応用
Synthesis and Biological Activities
Novel Synthesis Techniques : Research has shown the development of novel indole derivatives through both conventional and microwave-assisted synthesis techniques. These methods have been found to enhance reaction times, yields, and reproducibility. Specifically, indole derivatives exhibit significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (D. Anekal & J. S. Biradar, 2012).
Herbicidal Activities : Synthesis of piperidine carboxamides and thiocarboxamides has been explored for their potential as lead compounds in inhibiting D1 protease in plants, indicating their use in agricultural research as herbicides (De-jin Hu et al., 2009).
Antipsychotic Agents : Heterocyclic carboxamides have been evaluated for their potential as antipsychotic agents. Their ability to bind to dopamine D2 and serotonin 5-HT receptors, without causing significant extrapyramidal side effects, suggests a promising application in developing new treatments for psychiatric disorders (M. H. Norman et al., 1996).
Chemical Functionalities Optimization : Studies on indole-2-carboxamides have revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). These insights are crucial for the development of CB1 receptor modulators, which could have therapeutic applications in treating disorders related to the endocannabinoid system (Leepakshi Khurana et al., 2014).
Cannabinoid Receptor Activity : The synthesis and evaluation of thiazolylindoles and a benzimidazole, novel compounds with potential cannabinoid receptor activity, point towards the exploration of novel synthetic cannabinoids for both therapeutic and research applications (F. Westphal et al., 2015).
特性
IUPAC Name |
1-(2-indol-1-ylacetyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-12-18(22-27-14)21-20(26)16-7-9-23(10-8-16)19(25)13-24-11-6-15-4-2-3-5-17(15)24/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWODLCODSVFDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2632017.png)


![3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2632020.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one](/img/structure/B2632021.png)

![2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide](/img/structure/B2632024.png)

methanone](/img/structure/B2632027.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)

![1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2632038.png)
